N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide
Description
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Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O4S2/c23-14-5-8-16(9-6-14)31(28,29)12-11-21(27)24-15-7-10-19(26)17(13-15)22-25-18-3-1-2-4-20(18)30-22/h1-10,13,26H,11-12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOGFYHQCPQGAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide, a compound featuring a benzo[d]thiazole moiety, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the benzo[d]thiazole ring followed by the introduction of the sulfonamide and propanamide functionalities. The specific synthetic pathway can influence the compound's biological activity.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 1 µg/mL |
| Compound B | E. faecium | 2 µg/mL |
| Compound C | C. auris | >64 µg/mL |
Note: The MIC values indicate the concentration required to inhibit bacterial growth.
Anticancer Activity
This compound has been investigated for its anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of apoptotic pathways.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HT29 | 1.61 ± 1.92 |
| Compound E | Jurkat | 1.98 ± 1.22 |
IC50 values represent the concentration required to inhibit cell growth by 50%.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Signaling Pathways : It may affect various signaling pathways that regulate cell survival and proliferation.
Case Studies
Several studies have documented the efficacy of thiazole derivatives in clinical settings:
- Study on Antimicrobial Resistance : A recent study highlighted the effectiveness of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating their potential as novel antimicrobial agents .
- Anticancer Research : In vitro studies indicated that thiazole-containing compounds significantly reduced tumor growth in xenograft models, suggesting their potential for development as anticancer therapeutics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the benzo[d]thiazole core via condensation of 2-aminothiophenol with substituted carbonyl compounds .
- Step 2 : Introduction of the 4-hydroxyphenyl group through nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling) .
- Step 3 : Sulfonylation of the propanamide side chain using 4-fluorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Key techniques : Monitor reaction progress using thin-layer chromatography (TLC) and characterize intermediates via NMR (¹H/¹³C) and mass spectrometry (MS) .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodology :
- NMR spectroscopy : Assign peaks for the benzo[d]thiazole aromatic protons (~δ 7.2–8.5 ppm), hydroxyl group (δ 9–10 ppm, broad), and sulfonyl-linked fluorophenyl group (δ 7.0–7.5 ppm) .
- FT-IR : Confirm functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- High-resolution MS : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₃H₁₈FN₂O₄S₂: ~493.08) .
Q. What preliminary biological assays are used to evaluate its activity?
- Methodology :
- Enzyme inhibition assays : Test against targets like kinases or proteases using fluorescence-based or colorimetric readouts (e.g., IC₅₀ determination) .
- Antimicrobial screening : Use broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
- Methodology :
-
Solvent optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., ethanol/water mixtures) to reduce byproducts .
-
Catalyst screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for coupling efficiency in benzo[d]thiazole formation .
-
Temperature control : Use microwave-assisted synthesis to accelerate steps prone to decomposition (e.g., sulfonylation) .
- Data-driven approach : Compare yields and purity via HPLC under varying conditions (Table 1).
Condition Yield (%) Purity (%) DMF, 80°C 65 88 Ethanol/H₂O, 60°C 72 94 Microwave, 100°C 85 97
Q. How do molecular docking studies inform its mechanism of action?
- Methodology :
- Target selection : Prioritize proteins with structural homology to known benzo[d]thiazole targets (e.g., EGFR tyrosine kinase) .
- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses, focusing on hydrogen bonds between the hydroxyl group and active-site residues (e.g., Asp831 in EGFR) .
- Validation : Correlate docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with experimental IC₅₀ values from kinase assays .
Q. How to resolve contradictions in biological activity data across studies?
- Methodology :
-
Structural analogs comparison : Compare activity of this compound with derivatives lacking the sulfonyl group (Table 2) .
-
Orthogonal assays : Validate antimicrobial activity using both agar diffusion and live-cell imaging to rule out false positives .
Compound MIC (μg/mL) Cytotoxicity (IC₅₀, μM) Target compound 1.56 12.3 Des-sulfonyl analog 12.5 45.6 4-Fluorophenyl replaced with methyl 6.25 28.9
Q. What strategies improve pharmacokinetic properties like solubility and metabolic stability?
- Methodology :
- Salt formation : Prepare sodium salts of the hydroxyl group to enhance aqueous solubility .
- Prodrug design : Modify the amide group with enzymatically cleavable motifs (e.g., ester prodrugs) .
- Metabolic profiling : Use liver microsomes or CYP450 assays to identify vulnerable sites (e.g., sulfonyl group oxidation) and introduce blocking substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
